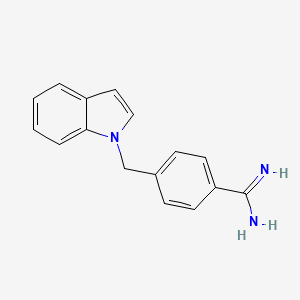

1-(4-Amidinobenzyl)indole

Vue d'ensemble

Description

La 4-Indol-1-ylméthyl-benzamidine est un composé chimique qui présente un fragment indole lié à un groupe benzamidine. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et se retrouvent dans de nombreux produits naturels et pharmaceutiques. Le groupe benzamidine est souvent associé à l'inhibition des protéases, ce qui rend ce composé intéressant dans divers domaines de la recherche biochimique et médicale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 4-Indol-1-ylméthyl-benzamidine implique généralement la condensation d'un dérivé de l'indole avec un précurseur de la benzamidine. Une méthode courante consiste à faire réagir le 4-bromo-3-nitrotoluène avec la phénylhydrazine pour former le noyau indole, puis à le fonctionnaliser pour introduire le groupe benzamidine .

Méthodes de production industrielle : La production industrielle de dérivés de l'indole implique souvent des techniques de synthèse organique à grande échelle. Le procédé peut inclure des étapes telles que la nitration, la réduction et la cyclisation, suivies d'une purification par cristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La 4-Indol-1-ylméthyl-benzamidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle indole peut être oxydé pour former des dérivés de l'oxindole.

Réduction : Les réactions de réduction peuvent modifier le groupe benzamidine.

Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Hydrogénation utilisant du palladium sur carbone ou de l'hydrure de lithium et d'aluminium.

Substitution : Agents halogénants ou agents nitrants en conditions acides.

Principaux produits :

Oxydation : Dérivés de l'oxindole.

Réduction : Dérivés de la benzamidine réduits.

Substitution : Dérivés de l'indole halogénés ou nitrés.

4. Applications de la recherche scientifique

La 4-Indol-1-ylméthyl-benzamidine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme élément de base pour synthétiser des molécules plus complexes.

Biologie : Étudiée pour son rôle dans l'inhibition enzymatique, en particulier les protéases.

Médecine : Investigée pour ses applications thérapeutiques potentielles, notamment les activités antivirales, anticancéreuses et anti-inflammatoires.

Industrie : Utilisée dans le développement de produits pharmaceutiques et agrochimiques

5. Mécanisme d'action

Le mécanisme d'action de la 4-Indol-1-ylméthyl-benzamidine implique son interaction avec des cibles moléculaires spécifiques, telles que les protéases. Le groupe benzamidine se lie au site actif des protéases, inhibant leur activité. Cette inhibition peut affecter diverses voies biologiques, rendant le composé utile pour étudier les fonctions enzymatiques et développer des agents thérapeutiques .

Composés similaires :

Acide indole-3-acétique : Une hormone végétale avec une structure indole similaire.

Benzamidine : Un analogue plus simple utilisé principalement comme inhibiteur des protéases.

Indole-3-carbinol : Trouvé dans les légumes crucifères et étudié pour ses propriétés anticancéreuses

Unicité : La 4-Indol-1-ylméthyl-benzamidine est unique en raison de ses structures combinées d'indole et de benzamidine, qui confèrent à la fois les activités biologiques des dérivés de l'indole et les propriétés d'inhibition des protéases de la benzamidine. Cette double fonctionnalité en fait un composé précieux dans divers domaines de recherche .

Applications De Recherche Scientifique

4-Indol-1-ylmethyl-benzamidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in enzyme inhibition, particularly proteases.

Medicine: Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 4-Indol-1-ylmethyl-benzamidine involves its interaction with specific molecular targets, such as proteases. The benzamidine group binds to the active site of proteases, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Benzamidine: A simpler analogue used primarily as a protease inhibitor.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties

Uniqueness: 4-Indol-1-ylmethyl-benzamidine is unique due to its combined indole and benzamidine structures, which confer both the biological activities of indole derivatives and the protease inhibition properties of benzamidine. This dual functionality makes it a valuable compound in various research fields .

Activité Biologique

1-(4-Amidinobenzyl)indole, also known as 4-Indol-1-ylmethyl-benzamidine, is a compound that combines an indole structure with a benzamidine moiety. This unique combination allows it to exhibit diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. The compound's structure is characterized by its ability to inhibit proteases, making it a subject of interest for various therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | 4-(indol-1-ylmethyl)benzenecarboximidamide |

| CAS Number | 83783-25-9 |

| Molecular Formula | C16H15N3 |

| Molecular Weight | 265.31 g/mol |

| InChI Key | VKEKMIKRPJWXHO-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with proteases. The benzamidine group specifically binds to the active sites of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents for diseases where protease activity is implicated.

Therapeutic Applications

Antiviral Activity : Research indicates that indole derivatives, including this compound, may exhibit antiviral properties. Studies have shown that modifications in the indole structure can enhance activity against specific viral targets .

Anticancer Properties : The compound has been investigated for its potential anticancer effects. The inhibition of proteases involved in cancer progression could lead to therapeutic strategies targeting tumor growth and metastasis.

Anti-inflammatory Effects : Due to its ability to modulate enzyme activity, there is potential for this compound to be developed into anti-inflammatory agents, particularly in conditions where proteases play a role in inflammation.

Case Studies and Research Findings

- Protease Inhibition Studies : A study demonstrated that this compound effectively inhibited serine proteases, which are crucial in various physiological processes. The binding affinity was assessed through kinetic studies, revealing significant inhibition at nanomolar concentrations .

- Antiviral Research : In a recent study, indole-modified compounds were evaluated for their antiviral activity against HIV and other viruses. Results indicated that structural modifications could enhance potency, suggesting a pathway for developing new antiviral therapies based on this compound .

- Cancer Therapeutics : A case study highlighted the use of benzamidine derivatives in cancer research, where the compound was shown to inhibit specific proteases involved in tumor progression. This suggests its potential as a lead compound for developing novel anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |

| Benzamidine | Simple analogue | Protease inhibition |

| Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |

Unique Features

This compound stands out due to its dual functionality derived from both the indole and benzamidine structures. This combination not only confers the biological activities typical of indoles but also enhances protease inhibition capabilities, making it a valuable compound across multiple research fields.

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Continued exploration into its pharmacological properties may lead to new therapeutic agents targeting viral infections and cancers.

- Molecular Modeling : Advanced computational techniques could further elucidate the binding interactions and optimize the structure for enhanced biological activity.

- Combination Therapies : Investigating its potential synergistic effects with other therapeutic agents may yield more effective treatment regimens.

Propriétés

IUPAC Name |

4-(indol-1-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKMIKRPJWXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232637 | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-25-9 | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Amidinobenzyl)indole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.